molecular formula C18H17N3O B2699708 2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 902253-10-5

2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No. B2699708
CAS RN: 902253-10-5
M. Wt: 291.354
InChI Key: YCCDAVAJARQIJA-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indoline derivatives often involves a variety of methods, including Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indole derivatives are often crystalline and colorless in nature with specific odors .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to "2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole" have been extensively studied for their anticancer properties. Research by Kumar et al. (2009) highlighted the synthesis of novel 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazoles with potent cytotoxicity against various human cancer cell lines, demonstrating significant anticancer potential (Kumar et al., 2009). Similarly, Kamath et al. (2016) synthesized indole–quinoline–oxadiazole hybrids, showing selective cytotoxicity towards breast adenocarcinoma cells and indicating their role as probable tubulin inhibitors (Kamath et al., 2016).

Anti-inflammatory and Analgesic Activities

Derivatives of oxadiazolyl-2-oxoindolinylidene propane hydrazides, which share a structural similarity with the queried compound, were evaluated for anti-inflammatory and analgesic activities. These compounds demonstrated promising results as potential analgesic compounds, with specific derivatives showing significant anti-inflammatory properties (Kerzare et al., 2016).

Antimicrobial Activity

Research into the antimicrobial activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties has shown that specific compounds exhibit excellent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Shi et al., 2015).

Enzyme Inhibition

Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been identified as potent anti-diabetic agents, inhibiting the α-glucosidase enzyme effectively. This suggests their utility in developing new treatments for diabetes (Nazir et al., 2018).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-6-8-15(9-7-13)18-20-19-17(22-18)12-21-11-10-14-4-2-3-5-16(14)21/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCDAVAJARQIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Indolin-1-ylmethyl)-5-(p-tolyl)-1,3,4-oxadiazole

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